An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride
An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and neuropharmacology. Its structural framework, featuring a pyrrolidinone ring, suggests its potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The pyrrolidinone moiety is a privileged structure found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available information on 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, including its chemical and physical properties, a proposed synthetic route, its potential pharmacological relevance, particularly in the context of muscarinic acetylcholine receptors, and safety information. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes generalized experimental protocols for its synthesis and pharmacological evaluation to facilitate further research.
Chemical and Physical Properties
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The salt form generally enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in biological assays.
| Property | Value |
| IUPAC Name | 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride |
| Synonyms | N-(2-Aminoethyl)-2-pyrrolidinone hydrochloride, 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride |
| CAS Number | 92885-03-5 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid, based on related compounds.[1] |
| Solubility | Expected to be soluble in water.[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
Proposed Synthetic Pathway from 2-Pyrrolidinone
A potential synthesis could involve the N-alkylation of 2-pyrrolidinone with a protected 2-aminoethyl halide, followed by deprotection and formation of the hydrochloride salt.
Caption: Proposed synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.
General Experimental Protocol for Synthesis
Step 1: N-Alkylation of 2-Pyrrolidinone
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To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction mixture to stir for 30 minutes at room temperature.
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Add a solution of a protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) in the same solvent dropwise.
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Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected intermediate.
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Purify the intermediate by column chromatography on silica gel.
Step 2: Deprotection
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Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).
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Add hydrazine hydrate and reflux the mixture.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
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Concentrate the filtrate under reduced pressure to obtain the crude free base, 1-(2-Aminoethyl)pyrrolidin-2-one.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
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Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride are not available in public databases. However, based on the structure, the following characteristic signals can be predicted. Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | t | 2H | -N-CH₂ -CH₂-NH₃⁺ |
| ~3.4 | t | 2H | -N-CH₂-CH₂ -NH₃⁺ |
| ~3.3 | t | 2H | Pyrrolidinone ring -N-CH₂ - |
| ~2.4 | t | 2H | Pyrrolidinone ring -CH₂ -C=O |
| ~2.1 | quintet | 2H | Pyrrolidinone ring -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~178 | -C =O |
| ~48 | Pyrrolidinone ring -N-C H₂- |
| ~45 | -N-C H₂-CH₂-NH₃⁺ |
| ~38 | -N-CH₂-C H₂-NH₃⁺ |
| ~30 | Pyrrolidinone ring -C H₂-C=O |
| ~18 | Pyrrolidinone ring -CH₂-C H₂-CH₂- |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H stretch (primary amine salt) |
| ~2950, ~2870 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1600 | N-H bend (primary amine salt) |
| ~1450 | C-H bend (methylene) |
Pharmacological Relevance and Potential Signaling Pathways
The pyrrolidinone scaffold is a key structural motif in many compounds with activity in the central nervous system.[2] While specific pharmacological data for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is lacking, its structural similarity to known muscarinic acetylcholine receptor ligands suggests it may interact with these receptors.
Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] There are five subtypes (M1-M5), which are involved in various physiological processes, including learning, memory, and smooth muscle contraction.[3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[3]
Caption: Potential muscarinic acetylcholine receptor signaling pathways.
Experimental Protocols for Pharmacological Evaluation
To determine the pharmacological profile of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, the following experimental protocols are recommended.
This assay is used to determine the binding affinity (Ki) of the compound for different muscarinic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
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Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
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Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.
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Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
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Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of the compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors.
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Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: Add varying concentrations of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride to the wells.
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Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
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Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate the cells with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.
This assay measures the ability of the compound to act as an agonist or antagonist at Gi-coupled muscarinic receptors.
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Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a 96-well plate.
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Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
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Compound Addition: Add varying concentrations of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride.
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cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
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Data Analysis: For agonist activity, a decrease in forskolin-stimulated cAMP levels indicates receptor activation. Determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.
Safety and Handling
Specific toxicity data for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride are not available. However, based on the safety data sheets for the closely related free base, 1-(2-Aminoethyl)pyrrolidin-2-one, and other similar compounds, the following precautions should be taken.[1][4][5]
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][5] May be harmful if swallowed or inhaled.[1]
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Precautionary Statements:
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First Aid Measures:
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If on skin: Wash with plenty of water.[6]
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride represents a chemical entity with potential for further investigation in the field of drug discovery, particularly for neurological disorders. Its structural similarity to known bioactive molecules warrants a thorough evaluation of its pharmacological properties. This technical guide has provided a summary of the currently available information and has outlined key experimental protocols to facilitate the characterization of its synthesis, spectroscopic properties, and biological activity. Further research is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
